1-(3-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine

Kinase Inhibition Selectivity Profiling Medicinal Chemistry

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a privileged heterocyclic scaffold widely explored for ATP-competitive kinase inhibition, particularly against targets involved in angiogenesis and oncology such as TIE-2 and VEGFR-2. Its structure is defined by a 3-chlorophenyl N1-substituent and a sterically demanding 3,5-dimethylpiperidine C4-substituent, a combination that distinguishes it from more common regioisomeric or unsubstituted analogs.

Molecular Formula C18H20ClN5
Molecular Weight 341.84
CAS No. 890947-50-9
Cat. No. B2740358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
CAS890947-50-9
Molecular FormulaC18H20ClN5
Molecular Weight341.84
Structural Identifiers
SMILESCC1CC(CN(C1)C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl)C
InChIInChI=1S/C18H20ClN5/c1-12-6-13(2)10-23(9-12)17-16-8-22-24(18(16)21-11-20-17)15-5-3-4-14(19)7-15/h3-5,7-8,11-13H,6,9-10H2,1-2H3
InChIKeyYXHWPDWRDNSDTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (890947-50-9): A Specialized Tool for Kinase-Focused Screening


This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a privileged heterocyclic scaffold widely explored for ATP-competitive kinase inhibition, particularly against targets involved in angiogenesis and oncology such as TIE-2 and VEGFR-2 [1]. Its structure is defined by a 3-chlorophenyl N1-substituent and a sterically demanding 3,5-dimethylpiperidine C4-substituent, a combination that distinguishes it from more common regioisomeric or unsubstituted analogs [2]. It is primarily utilized as a specialized building block in early-stage drug discovery, especially in screening libraries for novel kinase inhibitor programs.

Procurement Risk of 1-(3-Chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (890947-50-9) Substitution: Why Close Analogs Fail


Casual substitution with seemingly similar pyrazolo[3,4-d]pyrimidines carries significant scientific risk. Class-level SAR indicates that the N1-phenyl substitution pattern (meta- vs. para-chloro) and the C4-amines' steric bulk critically dictate selectivity, potency, and pharmacokinetic profiles for kinase targets [1]. For instance, the regioisomer with a 4-chlorophenyl group [2] or the less sterically hindered 4-(piperidin-1-yl) analog would be expected to exhibit altered binding conformations and metabolic vulnerabilities compared to the target compound, potentially compromising the pharmacological hypothesis being tested. Therefore, interchanging these analogs without specific target engagement data is scientifically invalid.

Quantitative Differentiation of 1-(3-Chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (890947-50-9) from Its Closest Analogs


Regioisomeric Differentiation: Meta- vs. Para-Chlorophenyl Substitution on the Pyrazolo[3,4-d]pyrimidine Core

Verifiable structural differentiation exists between the target compound's 3-chlorophenyl (meta) substitution and the documented 4-chlorophenyl (para) regioisomer [1]. Class-level SAR for kinase inhibitors demonstrates that meta-substituted phenyl rings at the N1 position of pyrazolo[3,4-d]pyrimidines orient the chlorine atom into a distinct region of the hydrophobic back pocket, often leading to improved selectivity for targets like FLT3 or VEGFR2 relative to para-substituted analogs, which can favor alternative binding modes [2]. While the target compound's target-specific IC50 remains unreported, this structural difference is a primary driver for its inclusion in kinase-focused screening libraries.

Kinase Inhibition Selectivity Profiling Medicinal Chemistry

Steric Bulk and Lipophilicity Differentiation: Effect of C4-3,5-Dimethylpiperidine vs. Unsubstituted Piperidine

The target compound features a 3,5-dimethylpiperidine moiety at the C4 position, a significant departure from the more common 4-(piperidin-1-yl) derivative available in commercial libraries . The addition of two methyl groups notably modifies the compound's physicochemical properties. Standard computational predictions (e.g., using ChemDraw) estimate an increase in clogP of approximately +0.8 to +1.0 log unit and a larger topological polar surface area (TPSA) compared to the unsubstituted analog. In related pyrazolo[3,4-d]pyrimidine series, such steric and lipophilic modifications have been shown to enhance binding to certain kinase hydrophobic pockets and improve metabolic stability by shielding the piperidine nitrogen from N-dealkylation [1]. Direct comparative biological data for these two specific compounds is not available in the public domain.

Metabolic Stability Lipophilicity Target Engagement

Halogen-Dependent Differentiation: 3-Chlorophenyl Target Compound vs. 4-Fluorophenyl Analog

A commercially available and structurally close analog is the 1-(4-fluorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (CAS 890881-34-2) . The substitution of the 3-chlorophenyl group for a 4-fluorophenyl group represents a fundamental change in both the electrostatic potential (chlorine is a halogen bond donor and strong electron-withdrawing group; fluorine is a weak halogen bond donor) and lipophilicity. The chlorine atom can engage in halogen bonding with specific kinase hinge residues, a mode of interaction unavailable to the fluorine analog, which is a critical determinant of selectivity within a kinase panel [1]. While no head-to-head kinase profiling is available, this atom-level structural difference is a primary reason for selecting between these two compounds for a screening campaign.

Halogen Bonding Kinase Selectivity Physicochemical Properties

Target Applications for 1-(3-Chlorophenyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine (890947-50-9) Based on Structural Evidence


Kinase Selectivity Profiling and Structure-Activity Relationship (SAR) Development

The compound's unique combination of a 3-chlorophenyl and 3,5-dimethylpiperidine groups makes it an ideal probe for exploring kinase active site topologies. Its structure is optimized for creating focused libraries designed to exploit halogen bonding (via chlorine) and occupancy of lipophilic back pockets (via the dimethylated piperidine). As described in [1], pyrazolo[3,4-d]pyrimidines are established ATP-competitive kinase inhibitors, and this analog's specific regio- and stereochemistry is expected to shift selectivity profiles compared to its 4-chlorophenyl and 4-fluorophenyl analogs [2].

Screening for Angiogenesis and Cancer Targets

The pyrazolo[3,4-d]pyrimidine core is the central scaffold for several kinase inhibitors targeting angiogenesis pathways, including TIE-2 and VEGFR-2 [1]. The target compound's specific substituents position it as an advanced intermediate or a direct screening hit expansion compound. It is most valuable for research programs where initial hits were obtained from unsubstituted or para-substituted analogs, and there is a need to improve potency or ADME properties by modifying the C4 amine's steric bulk and the N1 aryl group's electronics without altering the core scaffold [3].

Computational Chemistry and Docking Model Validation

Due to the availability of its close analogs (e.g., the 4-chlorophenyl and 4-fluorophenyl variants) from chemical suppliers, this compound serves as an excellent test case for validating computational models. The known structural differences with commercially available comparators [2] allow for prospective docking and free energy perturbation (FEP) calculations to predict the impact of halogen position and steric effects on binding affinity. This makes its procurement valuable for computational chemistry groups developing kinase inhibitor prediction platforms.

Metabolic Stability Optimization in Lead Series

The 3,5-dimethylpiperidine group is a recognized strategy to mitigate the metabolic liability of piperidine-containing drugs, primarily by reducing N-dealkylation [3]. For lead series where the unsubstituted piperidine analog demonstrates high clearance, procuring this compound allows for a direct, structure-based approach to improve metabolic stability while maintaining or enhancing target engagement through increased lipophilic contacts, a core concept in class-level pyrazolopyrimidine optimization.

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